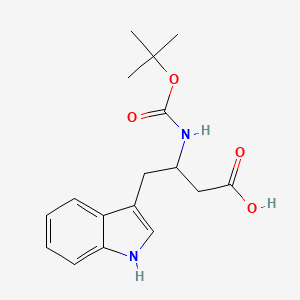

(S)-3-(Boc-amino)-4-(3-indolyl)butanoic Acid

Description

(S)-3-(Boc-amino)-4-(3-indolyl)butanoic Acid is a chiral, Boc-protected amino acid derivative featuring an indole substituent. The indole moiety provides aromatic and hydrogen-bonding capabilities, while the Boc (tert-butoxycarbonyl) group protects the amine functionality, enhancing stability during synthetic processes. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block for designing bioactive molecules, particularly those targeting neurological or oncological pathways due to the indole group’s prevalence in natural products and pharmaceuticals.

Properties

IUPAC Name |

4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZZBYOOQVPWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis of the Butanoic Acid Backbone

2.1. Asymmetric Synthesis of the Chiral Center

The stereoselective construction begins with the preparation of a chiral intermediate, often utilizing asymmetric catalysis or chiral auxiliaries. A common approach involves the use of chiral auxiliaries such as (S)- or (R)-lactate derivatives or asymmetric hydrogenation of precursor compounds.

2.2. Malonate or β-Ketoester Pathways

Research indicates that malonate derivatives serve as key intermediates. For example, methyl malonate derivatives are alkylated at the β-position with indole precursors, followed by hydrolysis and decarboxylation to form the butanoic acid backbone. This approach is supported by data showing the use of methyl acid malonate in similar syntheses, with subsequent hydrolysis and decarboxylation steps to yield the desired acid.

Indole Functionalization at the 4-Position

3.1. Nucleophilic Aromatic Substitution or Cross-Coupling

The indole moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These methods enable regioselective attachment at the 3-position of the indole ring.

3.2. Indole Derivative Preparation

Research suggests that the indole derivative is often synthesized separately, then coupled to the backbone via a nucleophilic nitrogen or carbon substitution. For example, the use of 3-indolylboronic acids in Suzuki coupling provides a reliable route for attachment.

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or Hunig's base. The reaction typically occurs in an inert solvent like dichloromethane at room temperature, ensuring selective Boc protection without affecting other functional groups.

4.2. Reaction Conditions and Optimization

- Use of excess Boc anhydride (1.2–1.5 equivalents) ensures complete protection.

- The reaction is monitored via thin-layer chromatography (TLC) until completion.

- Post-reaction, the mixture is washed with aqueous acid or bicarbonate to remove residual reagents.

Final Deprotection and Purification

5.1. Deprotection of Boc Group

The Boc group is typically removed under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, at ambient temperature. This step yields the free amino acid derivative, which can be purified via chromatography or crystallization.

- Silica gel chromatography using ethyl acetate/hexane mixtures.

- Crystallization from suitable solvents to obtain enantiomerically pure (S)-configuration.

Representative Data Table of Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| 1 | Chiral auxiliary or asymmetric catalyst | - | - | - | Establish stereochemistry |

| 2 | Malonate derivatives + indole precursor | Tetrahydrofuran (THF) | Reflux | 8–12 hours | Alkylation of malonate |

| 3 | Hydrolysis and decarboxylation | Dilute acid | Room temperature | 2–4 hours | Conversion to acid |

| 4 | Indole coupling (e.g., Suzuki) | Dioxane/water | Reflux | 12 hours | Regioselective attachment |

| 5 | Boc protection | Dichloromethane | Room temperature | 2–4 hours | Excess Boc anhydride |

| 6 | Boc deprotection | TFA in DCM | Room temperature | 1–2 hours | Removal of Boc group |

Research Findings and Literature Validation

- The synthesis of similar amino acid derivatives, such as (S)-3-Boc-Amino-gamma-butyrolactone, has been documented via multi-step reactions involving di-tert-butyl dicarbonate and asymmetric catalysis, with yields ranging from 65–80% (source).

- The use of malonate derivatives and subsequent hydrolysis/decarboxylation is a well-established route, supported by patents and academic literature, emphasizing stereoselectivity and functional group compatibility.

- Indole functionalization via palladium-catalyzed cross-coupling has been validated as a reliable method for regioselective attachment at the 3-position, with high yields and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

Boc-L-beta-homotryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Alcohol derivatives of the carboxyl group.

Substitution: Deprotected amino acids or amino acid derivatives.

Scientific Research Applications

It appears that the search results do not contain information specifically about the applications of "(S)-3-(Boc-amino)-4-(3-indolyl)butanoic Acid". However, the search results do provide information about related compounds and applications that may be relevant.

Here's what can be gathered from the search results:

Indolylboronic Acids

- Indolylboronic acids can be synthesized through reactions involving nBuLi and triisopropyl borate .

- They are used in Suzuki-Miyaura reactions .

- Lewis-acid-catalyzed borylation can also be used to synthesize indolylboronates .

4-Amino Butanoic Acid Derivatives

- N-protected 4-amino-butanoic derivatives are useful in the preparation of peptides derived from statin analogs .

- Peptides prepared from these compounds may inhibit human plasma renin activity, making them potentially useful for treating arterial hypertension .

- Biaryl substituted 4-amino-butyric acid derivatives can be neutral endopeptidase enzyme inhibitors, which may potentiate the effects of atrial natriuretic factors (ANF) .

- These compounds may be useful as diuretic, natriuretic, and antihypertensive agents for treating conditions like hypertension, congestive heart failure, and edema .

- They may also act as enkephalinase inhibitors and be useful for pain treatment .

- Other potential applications include treatment of pain, depression, angina, premenstrual syndrome, Meniere's disease, hyperaldosteronism, hypercalciuria, ascites, glaucoma, asthma, inflammations, and gastrointestinal disorders .

3-amino-4-phenylbutanoic acid derivatives

Mechanism of Action

The mechanism of action of Boc-L-beta-homotryptophan involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, including protein synthesis and neurotransmitter production .

Comparison with Similar Compounds

Structural Features and Key Differences

The following table summarizes structural and functional differences between (S)-3-(Boc-amino)-4-(3-indolyl)butanoic Acid and related compounds:

Physicochemical Properties

- Solubility: The hydroxyl group in Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid improves aqueous solubility compared to the non-hydroxylated target compound. Fluorination in (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid reduces solubility due to increased hydrophobicity.

- Stability: The Boc group in all analogs enhances amine stability. However, the hydroxyl group in the pentanoic acid derivative may introduce susceptibility to oxidation.

- Melting Points: Longer carbon chains (e.g., pentanoic acid analog) generally increase melting points, whereas fluorination can lower them due to disrupted crystal packing.

Biological Activity

(S)-3-(Boc-amino)-4-(3-indolyl)butanoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a Boc (tert-butoxycarbonyl) protected amino group, an indole moiety, and a butanoic acid backbone. The indole structure is known for its bioactivity, contributing to the compound's potential therapeutic effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : The antimicrobial activity is primarily attributed to membrane disruption and depolarization in bacterial cells, which enhances the efficacy of conventional antibiotics like kanamycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown that certain derivatives exhibit MIC values as low as 0.34 μM against MRSA, indicating potent antibacterial properties .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 6a | MRSA | ≤ 0.34 |

| 6a | E. coli | < 2.8 |

| 6a | C. albicans | ≤ 0.3 |

2. Cytotoxicity and Hemolytic Activity

While exploring the biological profile of this compound, researchers have also assessed its cytotoxicity:

- Cytotoxicity Testing : Compounds were tested on human kidney epithelial cells (HEK293), revealing varying levels of cytotoxicity with IC50 values exceeding 39.5 μM for some analogues, indicating a favorable safety profile .

- Hemolytic Activity : The hemolytic activity was also evaluated, with some derivatives showing minimal effects on human red blood cells, suggesting potential for therapeutic use without significant toxicity .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Indole Derivatives : The presence of the indole moiety has been linked to enhanced antimicrobial activity compared to other structural variants lacking this feature .

- Boc Group Influence : The Boc protecting group is crucial for maintaining stability and reactivity during synthesis and biological testing, allowing for selective modifications that can enhance activity .

Case Studies

Several case studies have explored the biological implications of this compound:

- A study reported on the synthesis of various N-acyl hydrazones derived from indole-3-propionic acid, which exhibited moderate antibacterial activity comparable to standard antibiotics like amoxicillin against E. coli .

- Another investigation focused on the development of peptide conjugates containing Boc-amino acids that demonstrated enhanced antimicrobial efficacy against a range of pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(Boc-amino)-4-(3-indolyl)butanoic Acid, and how can reaction efficiency be monitored?

- Methodology : Begin with Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent under anhydrous conditions. Employ triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) as a base to maintain pH 8–8. Monitor reaction progression via thin-layer chromatography (TLC) or LC-MS. Post-synthesis, purify using reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient .

Q. What purification techniques are most effective for isolating high-purity this compound?

- Methodology : After Boc protection, use flash chromatography with a silica gel stationary phase and a mobile phase of ethyl acetate/hexane (1:1 to 3:1 ratio). For higher purity (>98%), perform recrystallization in a mixed solvent system (e.g., ethanol/water) or utilize preparative HPLC with UV detection at 254 nm. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the stability of the Boc group be assessed under acidic or basic conditions during downstream applications?

- Methodology : Conduct stability studies by exposing the compound to trifluoroacetic acid (TFA) in DCM (for Boc deprotection) or aqueous NaOH (pH 10–12) at room temperature. Monitor Boc group integrity using <sup>1</sup>H NMR (disappearance of tert-butyl peaks at δ 1.4 ppm) and FT-IR (loss of carbonyl stretch at ~1680 cm<sup>-1</sup>). For long-term storage, maintain the compound at 0–6°C in a desiccator .

Advanced Research Questions

Q. How can researchers address racemization at the chiral center during peptide coupling reactions involving this compound?

- Methodology : Optimize coupling conditions using carbodiimide-based reagents (e.g., EDC/HOBt) with low-temperature protocols (0–4°C) to minimize racemization. Monitor enantiomeric purity via chiral HPLC with a Chiralpak® IA column and a hexane/isopropanol mobile phase. For critical applications, employ orthogonal protection strategies (e.g., Fmoc for temporary protection) to preserve stereochemistry .

Q. What experimental designs are recommended to resolve contradictions in spectral data (e.g., NMR vs. HRMS) for this compound?

- Methodology : If NMR signals suggest impurities (e.g., residual solvents or diastereomers), perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. Cross-validate HRMS results with isotopic pattern analysis and compare retention times in HPLC against a synthetic standard. For crystalline samples, use X-ray diffraction to confirm absolute configuration .

Q. How does solvent polarity impact the reactivity of the indole moiety during nucleophilic substitutions or cross-coupling reactions?

- Methodology : Screen solvents (DMF, DMSO, THF) in model reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts. Quantify reaction kinetics via <sup>19</sup>F NMR (if fluorinated substrates are used) or UV-Vis spectroscopy. Polar aprotic solvents like DMF typically enhance reactivity but may require lower temperatures to prevent indole decomposition .

Q. What strategies mitigate side reactions during Boc deprotection in the presence of acid-sensitive indole groups?

- Methodology : Use mild deprotection agents (e.g., 10% TFA in DCM with 2% triisopropylsilane as a scavenger) at 0°C for 30 minutes. Alternatively, employ photolabile protecting groups (e.g., NVOC) for orthogonal deprotection. Monitor indole stability via UV absorbance at 280 nm and LC-MS for byproduct identification .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities .

- Storage : Store the compound under argon at –20°C for long-term stability, avoiding moisture and light .

- Safety : Use fume hoods and personal protective equipment (PPE) during synthesis, as Boc reagents may release CO2 and amines upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.